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Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-3-
formylbenzonitrile (CAS No. 105191-41-1), a pivotal intermediate in organic synthesis. The
document details its molecular formula, molecular weight, and physicochemical properties. It
further explores its synthesis, structural characterization, functional group reactivity, and
significant applications in the fields of pharmaceutical and agrochemical research. Safety
protocols and handling procedures are also outlined to ensure its proper use in a laboratory
setting. This guide is intended for researchers, chemists, and professionals in drug discovery
and development who utilize advanced chemical building blocks.

Introduction

4-Chloro-3-formylbenzonitrile, also known as 2-Chloro-5-cyanobenzaldehyde, is a
trifunctional aromatic compound of significant interest in medicinal chemistry and organic
synthesis. Its structure incorporates three distinct and reactive functional groups: a nitrile (-
C=N), a formyl (-CHO), and a chloro (-Cl) group. This unique combination makes it a versatile
scaffold and a valuable starting material for the synthesis of more complex molecules,
particularly heterocyclic compounds and active pharmaceutical ingredients (APISs). The
strategic placement of these groups on the benzene ring allows for selective chemical
transformations, providing a pathway to a diverse range of molecular architectures.

The presence of the nitrile and formyl groups offers multiple points for derivatization, while the
chlorine atom can participate in various coupling reactions or be retained to modulate the
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electronic and lipophilic properties of the final compound. Understanding the interplay of these
functional groups is crucial for leveraging this molecule's full synthetic potential.

Physicochemical and Structural Data

The fundamental properties of 4-Chloro-3-formylbenzonitrile are summarized below.
Accurate knowledge of these characteristics is essential for its handling, storage, and
application in chemical reactions.

Property Value Source(s)
Molecular Formula CsHaCINO [1]
Molecular Weight 165.58 g/mol [1]

CAS Number 105191-41-1 [1]

IUPAC Name 4-chloro-3-formylbenzonitrile [1]
Appearance Crystalline powder ChemBK
Melting Point 191-193 °C [2]

Boiling Point (Predicted) 233.9 £ 20.0 °C at 760 mmHg [2]

Density (Predicted) 1.32+0.1 g/lcm3 [2]
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Canonical SMILES C1=CC(=C(C=C1C#N)C=0)Cl  [1]

Synthesis and Reactivity
Synthesis Pathways

The synthesis of 4-Chloro-3-formylbenzonitrile is not commonly detailed in widely available
literature, suggesting it is often prepared via proprietary methods or from specialized starting
materials. A plausible and logical synthetic route involves the selective oxidation of the
corresponding hydroxymethyl precursor, 4-chloro-3-(hydroxymethyl)benzonitrile.

Conceptual Workflow: Oxidation of 4-chloro-3-(hydroxymethyl)benzonitrile
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Caption: Conceptual workflow for the synthesis of 4-Chloro-3-formylbenzonitrile.
Causality in Experimental Choice:

e Oxidizing Agent: The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC),
Manganese dioxide (MnO3), or Dess-Martin periodinane is critical. These reagents are
selective for the oxidation of primary alcohols to aldehydes and prevent over-oxidation to the
carboxylic acid, which would occur with stronger agents like potassium permanganate.

o Anhydrous Solvent: A solvent such as dichloromethane (DCM) is used because it is inert to
the oxidizing agent and effectively dissolves the organic substrate. Crucially, it is anhydrous
(water-free) to prevent side reactions and ensure the efficiency of the oxidation process.

Functional Group Reactivity

The synthetic utility of 4-Chloro-3-formylbenzonitrile stems from the distinct reactivity of its
three functional groups.[3] This allows for a stepwise and controlled modification of the

molecule.
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e Formyl Group (-CHO): As the most electrophilic site, the aldehyde is the primary center for
nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive
amination to form amines, and condensation reactions with active methylene compounds. It
can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

 Nitrile Group (-C=N): The nitrile group is generally less reactive than the aldehyde. It can be
hydrolyzed to a carboxylic acid under strong acidic or basic conditions, reduced to a primary
amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug
design.

e Chloro Group (-Cl): The chlorine atom, attached to the aromatic ring, is relatively unreactive
towards nucleophilic aromatic substitution unless activated. However, it is an excellent
handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and
Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon and carbon-
nitrogen bonds.
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Caption: Reactivity profile of 4-Chloro-3-formylbenzonitrile’'s functional groups.

Characterization and Spectroscopic Data
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Structural confirmation of 4-Chloro-3-formylbenzonitrile is typically achieved through

standard spectroscopic methods. While a specific, published spectrum for this exact molecule

is not readily available, its expected spectral features can be predicted based on its functional

groups and comparison to similar structures like 4-chlorobenzonitrile and various

formylbenzonitriles.[4][5]

IH NMR (Proton NMR): The spectrum would show signals in the aromatic region (typically o
7.5-8.5 ppm) corresponding to the three protons on the benzene ring. These protons would
exhibit a complex splitting pattern (doublets and doublet of doublets) due to their coupling
with each other. A distinct singlet for the aldehyde proton (-CHO) would be observed far
downfield, typically in the & 9.5-10.5 ppm range.[6]

13C NMR (Carbon NMR): The carbon spectrum would display eight distinct signals. Key
diagnostic peaks would include the carbonyl carbon of the aldehyde group (& 185-195 ppm),
the nitrile carbon (& 115-120 ppm), and six signals for the aromatic carbons, with their
chemical shifts influenced by the attached substituents.[7]

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for
the key functional groups: a strong, sharp peak for the nitrile C=N stretch (around 2220-2240
cm~1), a strong peak for the aldehyde C=0 stretch (around 1690-1715 cm~1), and C-H
stretching for the aldehyde proton (two weak bands at ~2720 and ~2820 cm™1).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is
indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

The true value of 4-Chloro-3-formylbenzonitrile lies in its role as a versatile intermediate in

the synthesis of high-value compounds. Its trifunctional nature is exploited in the construction

of a variety of molecular frameworks.

Pharmaceutical Synthesis: Benzonitrile derivatives are crucial components in a wide range
of pharmaceuticals.[8] The chloro and formyl groups on this particular scaffold allow for the
assembly of heterocyclic systems, which are prevalent in drug molecules. For example, the
formyl group can be used to build pyrimidine, imidazole, or pyrazole rings, while the nitrile
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can be converted to other functional groups to modulate biological activity. A search of patent
databases reveals that compounds with this core structure are investigated as intermediates
for various therapeutic targets.[9][10]

e Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes
complex organic molecules to create effective and selective herbicides, pesticides, and
fungicides. The reactivity of 4-Chloro-3-formylbenzonitrile makes it a useful starting point
for synthesizing novel agrochemicals.[11]

» Material Science: Aromatic nitriles and aldehydes are also used in the synthesis of specialty
dyes, pigments, and high-performance polymers.

Safety and Handling

As a laboratory chemical, 4-Chloro-3-formylbenzonitrile must be handled with appropriate
care. The following information is based on GHS classifications and standard laboratory safety
practices.[1]

GHS Hazard Classification:

» Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

o Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]
Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses
with side shields or goggles, and a lab coat.[12][13]

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood to avoid inhalation of dust.[14]

e Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.[15][16]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store
under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]
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o First Aid:
o If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

o If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical
advice.[12]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[13]

Conclusion

4-Chloro-3-formylbenzonitrile is a highly functionalized and synthetically valuable building
block. Its molecular formula of CsH4CINO and molecular weight of 165.58 g/mol belie the
chemical complexity and potential held within its structure. The distinct and predictable
reactivity of its formyl, nitrile, and chloro groups provides chemists with a powerful tool for
constructing complex molecular targets. With applications spanning pharmaceuticals,
agrochemicals, and material science, and supported by robust methods for characterization
and safe handling, this compound will continue to be a relevant intermediate for innovation in
chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008667?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

